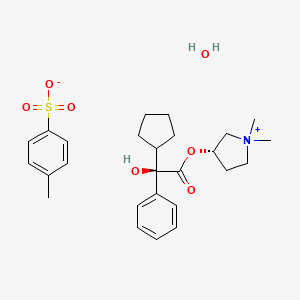

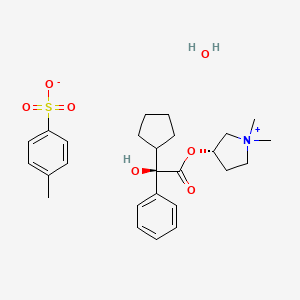

Glycopyrronium Tosylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycopyrronium Tosylate can be synthesized through several methods. One common method involves the conversion of Glycopyrrolate bromide into this compound. This process typically involves reacting Glycopyrrolate bromide with a metal salt, preferably a silver salt, and then lyophilizing the material to obtain Glycopyrronium as a glassy solid . Another method involves contacting Glycopyrrolate base with methyl tosylate to produce this compound .

Industrial Production Methods: Industrial production of this compound focuses on cost-effectiveness, environmental friendliness, and scalability. One such method involves preparing a sodium salt of p-toluenesulfonic acid by reacting p-toluenesulfonic acid with sodium methoxide in a nonpolar organic solvent. This sodium salt is then reacted with Glycopyrrolate bromide in the presence of water to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Glycopyrronium Tosylate primarily undergoes substitution reactions due to its quaternary ammonium structure. It does not typically undergo oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as Glycopyrrolate bromide, silver salts, and methyl tosylate. The reactions are typically carried out in nonpolar organic solvents and may require lyophilization for purification .

Major Products: The primary product of these reactions is this compound itself. By-products may include unreacted starting materials and minor impurities that are removed during purification .

Scientific Research Applications

Glycopyrronium Tosylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a reagent in various synthetic processes due to its anticholinergic properties .

Biology: In biological research, it is used to study the effects of anticholinergic agents on cellular processes and receptor interactions .

Medicine: Medically, this compound is primarily used to treat primary axillary hyperhidrosis. It is also used in the treatment of conditions such as severe drooling, chronic obstructive pulmonary disease (COPD), and as an adjunct therapy in the treatment of peptic ulcers .

Industry: In the industrial sector, this compound is used in the formulation of topical medications and other pharmaceutical products .

Mechanism of Action

Glycopyrronium Tosylate acts as a competitive inhibitor of acetylcholine receptors located on peripheral tissues, including sweat glands. By inhibiting the action of acetylcholine on these receptors, it reduces sweating and other cholinergic effects . The compound specifically targets muscarinic receptors, blocking their stimulation by acetylcholine and thereby reducing the overproduction of perspiration .

Comparison with Similar Compounds

- Glycopyrrolate

- Tiotropium

- Ipratropium

- Aclidinium

Comparison: Glycopyrronium Tosylate is unique among these compounds due to its specific formulation for topical application, particularly for the treatment of primary axillary hyperhidrosis . While other compounds like Glycopyrrolate and Tiotropium are also anticholinergic agents, they are typically used in different forms and for different indications, such as inhalation for COPD or oral administration for peptic ulcers .

Properties

CAS No. |

1883451-12-4 |

|---|---|

Molecular Formula |

C26H37NO7S |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |

InChI |

InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1/t17-,19-;;/m0../s1 |

InChI Key |

UOWOLENSDISMPG-FFUVTKDNSA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)

![sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate](/img/structure/B10819159.png)

![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)

![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)

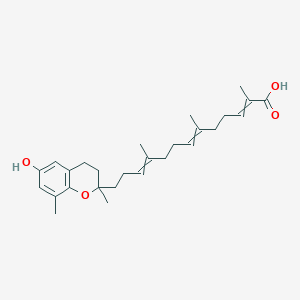

![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)